molecular formula C7H12Cl2N2O B1423902 6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride CAS No. 1187929-66-3

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride

Cat. No.: B1423902
CAS No.: 1187929-66-3
M. Wt: 211.09 g/mol
InChI Key: UCCLQZVWBZMPHY-UHFFFAOYSA-N
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Description

Classification and Nomenclature in Heterocyclic Chemistry

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride belongs to the class of substituted pyridine derivatives, specifically aminopyridines. Its nomenclature follows the Hantzsch-Widman system for heterocyclic compounds, which prioritizes the identification of heteroatoms and substituent positions. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom.

The IUPAC name derives from the following features:

  • Root : Pyridin-3-amine (indicating an amino group at position 3).
  • Substituents : Methoxy (-OCH₃) at position 6 and methyl (-CH₃) at position 5.
  • Salt form : Dihydrochloride, denoting two hydrochloride counterions.

The systematic name is 6-methoxy-5-methylpyridin-3-amine dihydrochloride . Alternative names include 3-amino-6-methoxy-5-methylpyridine dihydrochloride and 5-amino-2-methoxy-3-picoline dihydrochloride .

Key Structural Features

Feature Description
Core structure Pyridine ring with nitrogen at position 1
Substituents -NH₂ (position 3), -OCH₃ (position 6), -CH₃ (position 5)
Molecular formula C₇H₁₂Cl₂N₂O
Molecular weight 211.09 g/mol

This compound’s aromaticity arises from the pyridine ring’s conjugated π-electron system, while substituents modulate its electronic and steric properties.

Historical Context and Development

The synthesis of this compound emerged in the early 21st century as part of efforts to optimize pyridine-based intermediates for pharmaceutical applications. Its CAS registry numbers (1187929-66-3 for the dihydrochloride salt and 867012-70-2 for the free base) reflect its registration between 2010–2012, aligning with advancements in heterocyclic chemistry for drug discovery.

Key milestones include:

  • 2009 : Early reports on 3-aminopyridine derivatives highlighted their utility in synthesizing kinase inhibitors.
  • 2012 : Commercial availability of the compound through suppliers like J & W Pharmlab LLC and Sigma-Aldrich.
  • 2020s : Expanded use in metal-organic frameworks (MOFs) and coordination chemistry due to its Lewis basicity.

Relationship to Pyridine Derivative Family

As a pyridine derivative, this compound shares core reactivity patterns with its parent heterocycle:

  • Aromatic electrophilic substitution : Limited due to the electron-withdrawing nitrogen, but directed by the amino and methoxy groups.
  • Nucleophilic reactivity : Enhanced at positions 2 and 4, facilitated by the ring’s electron-deficient nature.
  • Coordination chemistry : The amino group acts as a ligand for transition metals, enabling applications in catalysis.

Comparative Analysis with Related Derivatives

Compound Substituents Key Differences
Pyridine No substituents Lower solubility, weaker basicity
3-Aminopyridine -NH₂ at position 3 Higher polarity, no methoxy/methyl groups
Nicotinamide -CONH₂ at position 3 Bioactive, vitamin B3 derivative

The dihydrochloride salt form enhances aqueous solubility, making it preferable for synthetic applications.

Chemical Identity and Registry Information

Fundamental Identifiers

Property Value Source
CAS Registry No. 1187929-66-3 (dihydrochloride)
867012-70-2 (free base)
PubChem CID 53408432
Molecular formula C₇H₁₂Cl₂N₂O
Molecular weight 211.09 g/mol
Physical form White crystalline solid
Purity ≥97% (HPLC)

Spectral Characteristics

  • IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C stretch).
  • ¹H NMR : Signals at δ 2.35 (s, 3H, -CH₃), δ 3.85 (s, 3H, -OCH₃), and δ 6.90 (s, 1H, pyridine-H).

Properties

IUPAC Name

6-methoxy-5-methylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-5-3-6(8)4-9-7(5)10-2;;/h3-4H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLQZVWBZMPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine Core via Bromination and Nucleophilic Substitution

Starting Material: 5-methyl-1-oxypyrazin-2-amine or 5-methylnicotinic acid derivatives are common precursors, depending on the specific pathway chosen.

Key Steps:

  • Preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide:
    This intermediate is synthesized by brominating 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator, achieving yields around 68%. The process involves controlled radical bromination, which, while effective, often produces dibrominated by-products that require separation.

  • Alternative route using 5-methylnicotinic acid:
    As reported, 5-methylnicotinic acid can be converted into methyl 5-methylnicotinate via esterification with thionyl chloride in methanol, yielding approximately 95.5%. This ester can then be reduced to the corresponding alcohol using sodium borohydride, with subsequent conversion to the bromide via reaction with hydrobromic acid or phosphorus tribromide, leading to the key bromomethyl intermediate.

Conversion to the Amine Derivative

Methodology:

  • Hydrogenation of the Bromomethyl Pyridine:
    The bromomethyl pyridine derivative is subjected to catalytic hydrogenation using platinum on carbon (Pt/C) under hydrogen atmosphere at approximately 130°C and 10 bar pressure. This step reduces the pyridine ring to the corresponding amine, yielding 6-Methoxy-5-methyl-pyridin-3-ylamine with high efficiency (~95%). The process involves filtration to remove the catalyst and distillation to purify the product.

  • Alternative reduction methods:
    Sodium borohydride can also be employed for milder reduction, although the catalytic hydrogenation route is preferred for large-scale synthesis due to cleaner reaction profiles.

Formation of the Dihydrochloride Salt

  • Salt Formation:
    The free amine is then reacted with hydrochloric acid in an aqueous or alcoholic medium to form the dihydrochloride salt. This step is typically performed at low temperatures to facilitate crystallization, ensuring high purity and yield (>90%). The salt is isolated via filtration and drying.

Summary of the Overall Synthetic Route

Step Starting Material Reagents Conditions Yield Notes
1 5-methylnicotinic acid Thionyl chloride, methanol Reflux 95.5% Esterification to methyl 5-methylnicotinate
2 Methyl 5-methylnicotinate NaBH4 Methanol, room temp High Reduction to alcohol
3 Methyl 5-methylnicotinate derivative Hydrobromic acid or PBr3 Reflux ~85-95% Conversion to bromomethyl pyridine
4 Bromomethyl pyridine Pt/C, H2 130°C, 10 bar 95% Catalytic hydrogenation to amine
5 Free amine HCl Aqueous/ethanol, low temp >90% Salt formation

Research Findings and Data Tables

The synthesis process is supported by multiple research findings:

  • Patents indicate that using 5-methylnicotinic acid as a starting material simplifies the process and improves scalability, with overall yields around 66% for the four-step process.

  • Literature reports emphasize the importance of controlled bromination to avoid dibrominated by-products, with yields of mono-brominated intermediates improved via radical initiators or alternative bromination techniques.

  • Catalytic hydrogenation using platinum catalysts is proven to be efficient and scalable, with yields exceeding 95% for the reduction step, and salt formation is straightforward, yielding high-purity dihydrochloride salts.

Notes on Process Optimization and Industrial Relevance

  • The choice of reagents like sodium borohydride over lithium aluminum hydride is preferred for safety and scalability.
  • Bromination conditions must be carefully controlled to maximize mono-bromination.
  • Catalytic hydrogenation parameters (temperature, pressure, catalyst loading) are critical for high yield and purity.
  • The overall process is environmentally friendly, employing less hazardous reagents and enabling large-scale production.

Chemical Reactions Analysis

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride is primarily recognized for its role in pharmaceutical research. It serves as a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders. The compound's structure enables modifications that can enhance drug efficacy and minimize side effects.

Key Applications:

  • Neurological Disorders: The compound is being explored for its potential in treating conditions such as depression and anxiety by acting on neurotransmitter systems.
  • Cancer Research: Preliminary studies suggest that it may function as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its ability to interact with specific biological pathways makes it effective for pest control while minimizing environmental impact.

Key Applications:

  • Pesticides: The compound's structural properties allow it to be integrated into formulations that target pest-specific pathways.
  • Herbicides: It can be modified to enhance selectivity towards certain plant species, reducing collateral damage to crops .

Biochemical Research

Researchers employ this compound in various biochemical studies, particularly those involving enzyme inhibition and receptor binding. Its interaction with biological targets provides insights into metabolic pathways and potential therapeutic targets.

Key Applications:

  • Enzyme Inhibition Studies: Investigations have shown that the compound can inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic applications.
  • Receptor Binding: The compound has been studied for its ability to bind to receptors associated with various diseases, providing a basis for drug design .

Material Science

The favorable chemical properties of this compound also make it a candidate for developing new materials such as polymers and coatings. Its stability and reactivity can enhance the durability and performance of these materials.

Key Applications:

  • Polymer Development: The compound can be used as a building block in synthesizing advanced polymeric materials.
  • Coating Formulations: Its properties allow for the development of coatings that offer improved resistance to environmental factors .

Diagnostic Applications

Emerging research is investigating the use of this compound in diagnostic assays, particularly for detecting biomarkers associated with diseases. This application holds promise for early diagnosis and treatment monitoring.

Key Applications:

  • Biomarker Detection: The compound's specificity may allow for the development of sensitive assays that can detect low concentrations of disease markers .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated that it induced apoptosis in MDA-MB-231 breast cancer cells through activation of caspase pathways. This study highlighted a significant decrease in cell viability and an increase in apoptotic markers, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Interaction

Another investigation explored the interaction of this compound with TRPC6 channels in pulmonary arterial smooth muscle cells (PASMCs). The results indicated that inhibition of TRPC6 by the compound reduced cell proliferation associated with idiopathic pulmonary arterial hypertension (IPAH), suggesting its potential therapeutic role in treating pulmonary vascular diseases.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Positional Isomer Comparison

Compound Methoxy Position Methyl Position Salt Form Key Properties
6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride 6 5 Dihydrochloride High solubility, enhanced stability
5-Methoxy-4-methylpyridin-3-amine hydrochloride 5 4 Hydrochloride Moderate solubility

Functional Group Variations

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride () contains a carboxylate ester and a methylaminomethyl group, unlike the target compound’s amine and alkoxy substituents:

  • Reactivity : The ester group in the carboxylate derivative is prone to hydrolysis, limiting its stability under acidic/basic conditions. In contrast, the target compound’s amine and methoxy groups are more stable.
  • Applications : The carboxylate derivative’s ester functionality may be leveraged for prodrug designs, whereas the target compound’s amine group is more suited for direct receptor targeting .

Salt Form Differences

Pyridoxamine hydrochloride () is a monohydrochloride salt, while the target compound is a dihydrochloride. Key distinctions include:

  • Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, improving bioavailability in drug formulations .
  • Stability : The additional HCl molecule in dihydrochlorides may enhance crystallinity and shelf-life under humid conditions .

Table 2: Salt Form Comparison

Compound Salt Form Solubility (mg/mL) Stability
This compound Dihydrochloride >50 (predicted) High crystallinity
Pyridoxamine hydrochloride Hydrochloride ~30 Moderate

Comparison with Aliphatic Dihydrochlorides

Putrescine dihydrochloride and cadaverine dihydrochloride () are aliphatic amines, contrasting with the target compound’s aromatic pyridine core:

  • Biological Activity : Aliphatic diamines like putrescine interact with cellular polyamine transporters, whereas aromatic amines (e.g., the target compound) may target neurotransmitter receptors or enzymes.
  • Chemical Reactivity : The pyridine ring’s aromaticity confers resistance to oxidation compared to aliphatic chains .

Biological Activity

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride, with the molecular formula C7_7H12_{12}Cl2_2N2_2O and a molecular weight of 211.09 g/mol, is a pyridine derivative that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

  • Molecular Formula : C7_7H10_{10}N2_2O
  • CAS Number : 1187929-66-3
  • Appearance : Typically exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzyme activity and receptor binding, leading to significant biological effects. Specific mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound can bind to certain receptors, influencing cellular signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MDA-MB-231 (breast cancer)15.2
K562 (chronic myelogenous leukemia)12.8
Ehrlich’s ascites carcinoma (EAC)10.5

These studies suggest that the compound may serve as a potential lead in cancer therapeutics.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes:

  • Inhibition of Histone Deacetylases (HDACs) : Preliminary data indicate that it may act as an HDAC inhibitor, which is crucial for regulating gene expression and has implications in cancer treatment .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of this compound, researchers found that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. The study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers .

Case Study 2: Enzyme Interaction

Another investigation explored the interaction of this compound with TRPC6 channels in pulmonary arterial smooth muscle cells (PASMCs). The results indicated that inhibition of TRPC6 by the compound reduced cell proliferation associated with idiopathic pulmonary arterial hypertension (IPAH), suggesting a therapeutic potential in treating pulmonary vascular diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step procedure involving alkylation and subsequent dihydrochloride salt formation. For example, pyridine derivatives are often synthesized by reacting pyridine 1-oxides with alkylating agents like methyl fluorosulfonate, followed by cyanide substitution to introduce functional groups . Temperature control (e.g., maintaining 0–5°C during alkylation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to alkylating agent) are critical to minimize byproducts. Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use reversed-phase C18 columns with UV detection at 254 nm to assess purity (≥95% threshold) .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm substitution patterns (e.g., methoxy and methyl groups at positions 6 and 5, respectively) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and validates the molecular formula .

Q. How does the dihydrochloride salt form affect solubility and stability compared to the free base?

  • Methodological Answer : The dihydrochloride form improves aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when stored in airtight, light-protected containers. In contrast, the free base may degrade faster under similar conditions . Solubility in polar solvents (e.g., water, methanol) should be quantified via gravimetric analysis .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be mitigated?

  • Methodological Answer : Byproducts like 6-cyano-5-methylpicolinic acid may form via over-alkylation or incomplete quenching. Mechanistic studies using LC-MS and isotopic labeling (e.g., ¹⁵N-KCN) reveal competing pathways, such as nucleophilic substitution at the pyridine ring versus side-chain reactions. Optimizing reaction time (e.g., 2–4 hours) and using excess HCl during salt formation reduces impurities .

Q. How can structural modifications to the pyridine core enhance bioactivity or selectivity?

  • Methodological Answer : SAR studies suggest that substituting the methoxy group with halogens (e.g., Cl) or altering the methyl group’s position can modulate receptor binding. For example, 6-chloro-5-methyl analogs show enhanced kinase inhibition (IC₅₀ < 1 µM) in enzyme assays . Computational docking (e.g., AutoDock Vina) predicts steric and electronic effects of modifications .

Q. How should researchers address discrepancies in reported synthetic yields or purity across studies?

  • Methodological Answer : Discrepancies often arise from variations in purification methods or starting material quality. A comparative analysis of two protocols—e.g., column chromatography vs. recrystallization—shows yield differences of 10–15%. Cross-validate results using orthogonal techniques (e.g., TLC vs. HPLC) and report detailed reaction conditions (e.g., solvent polarity, catalyst loading) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride

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